5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonamide
Description
5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted at the 5-position with an ethanesulfonamidoethyl group. The ethanesulfonamidoethyl substituent likely influences solubility, binding affinity, and selectivity, as seen in related compounds with similar sulfonamide-thiophene backbones .
Properties
IUPAC Name |
5-[2-(ethylsulfonylamino)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4S3/c1-2-16(11,12)10-6-5-7-3-4-8(15-7)17(9,13)14/h3-4,10H,2,5-6H2,1H3,(H2,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULWJLOZZQTASG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CC=C(S1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-ethanesulfonamidoethyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonamide with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:
Thiophene-2-sulfonamide+Ethanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding amines .
Scientific Research Applications
5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-ethanesulfonamidoethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Key Compounds:
- Compound 33: 5-(6-chloro-4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)thiophene-2-sulfonamide Activity: Dual inhibitor of Mycobacterium tuberculosis (Mtb) kinases PknA (Ki <8 nM) and PknB (Ki <1 nM), demonstrating high selectivity . Structural Insight: The quinazoline-pyrazole substituent enhances binding to kinase active sites, likely through hydrophobic interactions and hydrogen bonding .
- Compound 57: (4-(5-cyclopropyl-1-methyl-1H-pyrazol-3-ylamino)-5-methylpyrimidin-2-yl)thiophene-2-sulfonamide Activity: Poor inhibition (Ki >4000 nM) against PknA/PknB, attributed to steric hindrance from the methyl group on the pyrimidine ring .
Carbonic Anhydrase (CA) Inhibitors
Key Compounds:
5-(1-Naphthalen-1-yl-1,2,3-triazol-4-yl)thiophene-2-sulfonamide (PDB: 5FL4)
- 5-(2-Aminoethyl)thiophene-2-sulfonamide (ATS) Activity: Binds CA IX under hypoxia, reducing viability in colorectal cancer HCT-15 cells (IC50 ~25 μg/mL) with minimal cytotoxicity in normoxic cells . Mechanism: The aminoethyl group may facilitate hydrogen bonding with CA IX residues, enhancing hypoxia-specific targeting .
Comparison : The ethanesulfonamidoethyl group in the target compound introduces a sulfonamide side chain, which could improve CA binding affinity compared to ATS but may reduce selectivity if the bulkier substituent clashes with CA XII’s active site .
Neuroprotective Agents
Key Compound:
- B355252: 4-Chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide Activity: Protects neuronal cells against glutamate toxicity (EC50 ~10 μM) by inhibiting ROS, calcium influx, and apoptosis pathways . Structural Insight: The piperazine-phenoxy group enables multi-target interactions, including mitochondrial stabilization .
Structural and Physicochemical Comparisons
Key Observations :
- Bulky substituents (e.g., triazole-naphthalene) enhance CA IX binding but may reduce solubility .
- Smaller groups (e.g., aminoethyl in ATS) improve hypoxia selectivity but require higher concentrations for efficacy .
Research Findings and Implications
Substituent-Driven Selectivity : The ethanesulfonamidoethyl group’s sulfonamide moiety may mimic CA-active site interactions observed in 5FL4, but its linear chain could limit steric complementarity compared to rigid triazole-naphthalene derivatives .
Kinase vs. CA Targeting: While Compound 33’s quinazoline-pyrazole group optimizes kinase inhibition, ethanesulfonamidoethyl’s flexibility may favor CA isoforms or novel targets .
Therapeutic Potential: Structural analogs suggest the target compound could be repurposed for CA-related oncology or antimicrobial applications, pending experimental validation .
Biological Activity
5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonamide, a thiophene derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its sulfonamide functionality, which is often associated with various pharmacological effects, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a thiophene ring substituted with sulfonamide groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 288.39 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
| Log P (octanol-water) | Not available |
Antimicrobial Activity
Research indicates that thiophene sulfonamides exhibit significant antimicrobial properties. A study focusing on the antibacterial activity of thiophene derivatives found that several compounds, including those with sulfonamide groups, demonstrated effective inhibition against various bacterial strains. The mechanism often involves the inhibition of bacterial folic acid synthesis, similar to traditional sulfonamides .
Anticancer Properties
This compound has been investigated for its potential anticancer effects. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines through the modulation of cell cycle regulatory proteins and the activation of caspase pathways .
Case Study: Inhibition of Cyclin-Dependent Kinases
A related study on thiophene-2-sulfonamides revealed their ability to inhibit cyclin-dependent kinase 5 (CDK5), a critical regulator in cell cycle progression and neuronal function. The binding affinity and mechanism of action were explored using X-ray crystallography, showing an unusual binding mode that enhances the understanding of how these compounds can be optimized for therapeutic use .
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can mimic p-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase in bacteria.
- Cell Cycle Regulation : By inhibiting CDK5, this compound may disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells.
Research Findings and Implications
The exploration of this compound continues to reveal promising results. Its dual action as an antimicrobial and anticancer agent makes it a candidate for further development in pharmaceutical applications.
Table 2: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
